2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

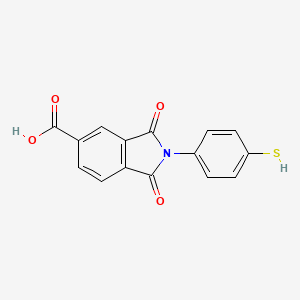

Chemical Structure and Properties 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 332129-06-3) is a heterocyclic compound featuring a 1,3-dioxoisoindoline core substituted with a 4-mercaptophenyl group at position 2 and a carboxylic acid at position 3. Its molecular formula is C₁₅H₉NO₄S, with a molecular weight of 299.30 g/mol. Key properties include:

- LogP: 2.54 (moderate lipophilicity)

- Polar Surface Area (PSA): 113.48 Ų (high polarity due to multiple hydrogen bond acceptors)

- Hydrogen bond donors/acceptors: 1/5, respectively .

Properties

IUPAC Name |

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCZVSGXYONCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354472 | |

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332129-06-3 | |

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-mercaptophenylacetic acid with phthalic anhydride under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s ability to form disulfide bonds makes it useful in protein folding studies and enzyme catalysis.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its ability to interact with various molecular targets. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 7702-03-6)

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 110768-19-9)

- Molecular Formula: C₁₅H₈FNO₄ (285.23 g/mol).

- Key Differences :

- Applications: Potential in medicinal chemistry for optimizing pharmacokinetics.

Benzimidazole–Dioxoisoindoline Conjugates (e.g., Compound 8f)

Polymer-Forming Derivatives (e.g., Diacid Chloride of CPDCA)

- Example : Diacid chloride of 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.

- Key Differences :

Comparative Data Table

| Compound (CAS) | Substituent(s) | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| 2-(4-Mercaptophenyl)-... (332129-06-3) | -SH, -COOH | 299.30 | 2.54 | 113.48 | Drug design, metal coordination |

| 2-(4-Carboxyphenyl)-... (7702-03-6) | -COOH (x2) | 311.25 | ~1.8 | ~125 | MOFs, polymers |

| 2-(4-Fluorophenyl)-... (110768-19-9) | -F, -COOH | 285.23 | ~2.1 | ~100 | Medicinal chemistry |

| Benzimidazole Conjugate 8f | Benzimidazole, -Cl | ~460 | ~3.5 | ~140 | Kinase inhibition (anticancer) |

| Diacid Chloride of CPDCA | -COCl (x2) | ~330 | N/A | N/A | High-performance polymers |

Material Science

- Carboxyphenyl derivatives form stable MOFs with Zn²⁺ and other metals, while mercaptophenyl variants could enable thiol-metal coordination for catalytic or sensing applications .

Biological Activity

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound featuring a unique chemical structure that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₅H₉NO₄S

- CAS Number : 332129-06-3

- Molecular Weight : 299.3013 g/mol

The compound consists of a mercaptophenyl group attached to a dioxoisoindoline framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Disulfide Bonds : The mercapto group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.

- Aromatic Interactions : The compound's aromatic ring can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to various biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities. The mercapto group may play a critical role in scavenging free radicals, thereby protecting cells from oxidative stress.

Enzyme Inhibition

Studies on related compounds have shown potential for inhibiting enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition could be beneficial in treating conditions like gout. The specific mechanism involves binding to the active site of the enzyme, thereby reducing its activity.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of dioxoisoindoline compounds. Results showed that compounds with mercapto groups exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | |

| Ascorbic Acid | 10 |

Case Study 2: Enzyme Inhibition

In another study focusing on xanthine oxidase inhibitors, derivatives similar to this compound were synthesized and tested. The results indicated moderate inhibitory activity against xanthine oxidase.

Applications in Research and Industry

The unique properties of this compound make it valuable in several areas:

- Pharmaceutical Development : Potential use as a lead compound for developing new drugs targeting oxidative stress-related diseases.

- Biochemical Research : Useful in studies related to protein folding and enzyme catalysis due to its ability to form disulfide bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.